molecular formula C5H10ClFO4S2 B2506114 2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride CAS No. 1909312-99-7

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride

Cat. No.: B2506114
CAS No.: 1909312-99-7
M. Wt: 252.7
InChI Key: NKTBVCNDOJXMQE-UHFFFAOYSA-N
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Description

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H10ClFO4S2 and its molecular weight is 252.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Acceleration of Acetylcholinesterase Reaction : Methanesulfonyl fluoride, a related compound, accelerates the reaction of acetylcholinesterase with substituted ammonium ions, suggesting potential biochemical applications (Kitz & Wilson, 1963).
  • Selective Fluorination of Substituted Methanols : The use of methanesulfonyl fluoride in combination with cesium fluoride for selective fluorination of various alcohols highlights its utility in organic synthesis (Makino & Yoshioka, 1987).
  • Synthesis of Fluoroalkyl Methyl Thioethers : Methanesulfenyl fluoride is used for the synthesis of fluoroalkyl methyl thioethers, demonstrating its role in creating specific organic compounds (Haufe et al., 1992).

Structural and Molecular Studies

  • Crystallographic Analysis : Investigations into the crystal structures of fluoroisoquinoline sulfonyl derivatives provide insights into the molecular conformations influenced by sulfonyl groups, relevant for understanding molecular interactions and stability (Ohba et al., 2012).
  • Ab Initio Study of Fluorination Effects : Studies on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, which are related to methanesulfonyl derivatives, reveal insights into the role of negative hyperconjugation and the influence of fluorine substitution (Raabe et al., 1996).

Application in Drug Development

  • Radiolabelling of Amines : The use of fluoropropanesulfonyl chloride, a compound structurally related to methanesulfonyl fluoride, for the radiolabelling of amines, emphasizes its potential in the development of imaging agents for positron emission tomography (PET) (Löser et al., 2013).

Chemical Synthesis and Modifications

  • Development of Fluorination Technology : Direct fluorination methodologies, including the fluorination of methanesulfonyl fluoride, underline the broader application of such compounds in material science, such as for lithium battery materials (Kobayashi et al., 2003).
  • Synthesis of Vinyl Fluorides : The conversion of fluoromethyl phenyl sulfone into vinyl fluorides demonstrates the versatility of sulfonyl fluoride derivatives in organic chemistry (McCarthy et al., 1990).

Properties

IUPAC Name

2-fluoro-2-methyl-3-methylsulfonylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO4S2/c1-5(7,3-12(2,8)9)4-13(6,10)11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTBVCNDOJXMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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